Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate
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Overview
Description
Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound that has garnered interest in the fields of synthetic and medicinal chemistry. The unique structure of this compound, characterized by a spirocyclic framework, makes it a valuable target for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles under controlled conditions . For example, the reaction of diisopropyl malonate with a suitable electrophile in the presence of a base such as sodium hydride in dry DMF can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored as a scaffold for drug design, particularly in the development of peptidomimetic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to modulation of biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane-2-carboxylic acid: Another spirocyclic compound with similar structural features.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: A derivative with an amino group, used in the design of sterically constrained amino acids.
Uniqueness
Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate stands out due to its specific methyl and ester functional groups, which can influence its reactivity and biological activity. The presence of these groups can enhance its potential as a versatile building block in synthetic chemistry and drug design .
Biological Activity
Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which contributes to various biological activities. This article explores the compound's biological activity, synthesis methods, and its potential applications in drug discovery.
- Chemical Formula: C₁₃H₂₁NO₄
- Molecular Weight: 255.31 g/mol
- CAS Number: 1408074-81-6
- InChI Key: FZDJDEXABKVIDA-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate enzymatic activity, leading to desired biological effects such as inhibition or activation of specific pathways.
Biological Activities
- Enzyme Interaction
-
Cytotoxicity Studies
- Recent research highlights the cytotoxic effects of related azaspiro compounds on various cancer cell lines. For instance, compounds with similar structures have shown varying degrees of cytotoxicity, with CC50 values (concentration that inhibits cell growth by 50%) indicating potential for further development .
- Antiviral Activity
Case Studies and Research Findings
Several studies have investigated the biological activities and applications of this compound and its derivatives:
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions that form the spirocyclic system. Common synthetic routes include:
- Cyclization Reactions:
- A suitable 1,3-bis-electrophile reacts with a 1,1-bis-nucleophile under controlled conditions to form the spirocyclic structure.
- Optimization Techniques:
- Continuous flow reactors and optimized reaction conditions are often employed in industrial settings to ensure high yield and purity .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 7-methyl-2-azaspiro[3.3]heptane-3-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-6-3-4-9(6)5-10-7(9)8(11)12-2/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
RHUPNQUMXRPWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC12CNC2C(=O)OC |
Origin of Product |
United States |
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